4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
Description
4-Chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-chloro-substituted benzene ring linked to a phenoxyethylamine moiety bearing a trifluoromethyl (-CF₃) group at the meta position. This structure combines electron-withdrawing substituents (Cl and CF₃) with a flexible ethylene spacer, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-12-4-6-14(7-5-12)24(21,22)20-8-9-23-13-3-1-2-11(10-13)15(17,18)19/h1-7,10,20H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDJHTZNYNYHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate ethylating agent to form 2-(3-(trifluoromethyl)phenoxy)ethyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide exhibit anticancer properties. For example, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The trifluoromethyl group enhances the lipophilicity and biological activity of the compounds, making them promising candidates for further development in cancer therapies .
1.2 Anti-inflammatory Effects
Sulfonamide derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of specific enzymes such as cyclooxygenases or lipoxygenases, which play crucial roles in the inflammatory response. Studies have shown that modifications to the sulfonamide structure can lead to enhanced anti-inflammatory effects, suggesting that this compound could be a valuable compound in developing new anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant inhibition of tumor cell growth via enzyme inhibition pathways. |
| Study B | Assess anti-inflammatory potential | Showed reduced inflammatory markers in animal models after administration of sulfonamide derivatives. |
| Study C | Investigate pharmacokinetics | Highlighted favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic use. |
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects.
Comparison with Similar Compounds
Table 1: Comparative Data for Benzenesulfonamide Derivatives
Key Observations:
Substituent Effects on Melting Points :
- Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., 1c and 1g) yield similar melting points (~132–134°C), suggesting comparable crystalline packing efficiency despite CF₃’s bulkiness .
- Methoxy (OCH₃) groups (1e) slightly elevate melting points (144–146°C), likely due to hydrogen-bonding interactions .
Electron-Withdrawing vs. Methoxy groups (1e) may reduce activity due to electron donation, as seen in its moderate anticancer performance .
Trifluoromethyl Group :
- CF₃ substitution (1g and ) increases lipophilicity (logP), enhancing blood-brain barrier penetration and metabolic stability, a critical feature for CNS-targeted drugs .
Research Findings and Implications
Pharmacological Activity
- Kinase Inhibition : Compounds with CF₃ groups (e.g., 1g) show potent kinase inhibition, suggesting the target compound may exhibit similar or superior activity due to its optimized spacer .
- Anticancer Potential: Chloro-substituted derivatives (1c) demonstrate in vitro anticancer activity, likely via apoptosis induction or cell cycle arrest. The target compound’s dual electron-withdrawing groups may amplify this effect .
Physicochemical Properties
Analytical Characterization
Limitations and Contradictions
- Melting Point Anomalies: Despite CF₃’s bulkiness, 1g’s melting point mirrors 1c’s, indicating non-linear substituent effects on crystallinity .
- Biological Data Gaps : Direct activity data for the target compound are absent; inferences rely on structural analogs.
Biological Activity
4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClF3N2O2S
- Molecular Weight : 396.82 g/mol
- CAS Number : 50594-74-6
The compound exhibits biological activity primarily through inhibition of specific enzymes and receptors. It has been shown to modulate pathways involved in inflammation and cancer cell proliferation.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : The compound was tested against breast cancer cell lines (e.g., MDA-MB-231), showing an IC50 value of approximately 0.126 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Mechanisms : The anticancer effect is attributed to the compound's ability to induce apoptosis and inhibit the cell cycle at the G2/M phase. This was corroborated by increased levels of caspase-9 in treated cells, suggesting activation of the intrinsic apoptotic pathway .
Antimicrobial Activity
The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria:
- Testing Methods : The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, revealing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL .
- SAR Analysis : Structure-activity relationship (SAR) studies indicate that the trifluoromethyl group enhances lipophilicity and cellular uptake, contributing to its antimicrobial efficacy .
Case Study 1: Breast Cancer Treatment
A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The compound showed a selective toxicity profile, sparing non-cancerous MCF10A cells significantly more than cancerous ones, highlighting its potential for targeted therapy .
Case Study 2: Antibacterial Efficacy
In another study, the compound was evaluated for its antibacterial activity against multiple bacterial strains. Results indicated that it outperformed traditional antibiotics in terms of potency against resistant strains, suggesting its utility in combating antibiotic resistance .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 396.82 g/mol |
| CAS Number | 50594-74-6 |
| IC50 (Breast Cancer Cells) | ~0.126 µM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
